molecular formula C22H20Br2N2O5S B12451596 2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide

2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B12451596
M. Wt: 584.3 g/mol
InChI Key: AOELGUUMUGNRAV-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of bromine atoms, phenoxy groups, and a sulfamoyl phenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide involves multiple steps, typically starting with the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures. Subsequent steps involve the introduction of the ethoxyphenyl and sulfamoyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxy derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atoms, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide include:

    2-(2,4-Dibromophenoxy)acetonitrile: This compound shares the dibromophenoxy moiety but differs in its acetonitrile group.

    4,4′-Isopropylidenebis [2-(2,6-dibromophenoxy)ethanol]: This compound has a similar dibromophenoxy structure but includes an isopropylidene bridge and ethanol groups.

    2-(2,4-Dibromophenoxy)-N-phenylacetamide: This compound is structurally similar but lacks the ethoxyphenyl and sulfamoyl groups.

The uniqueness of this compound lies in its combination of bromine atoms, phenoxy groups, and a sulfamoyl phenyl moiety, which confer distinct chemical and biological properties.

Biological Activity

2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the realms of antimicrobial and antitumor activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H24Br2N2O5S. The compound features a dibromophenoxy group linked to a sulfamoyl phenyl group, contributing to its unique pharmacological properties.

PropertyDetails
Molecular FormulaC26H24Br2N2O5S
Molecular Weight585.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:
The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

2. Receptor Modulation:
It may modulate various receptors, influencing signaling pathways that regulate cell survival and death.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antitumor properties.

Antimicrobial Activity

Studies have shown that this compound demonstrates effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Antitumor Activity

In vitro studies have reported that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of the cell cycle.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameBiological ActivityUnique Features
N-(4-ethoxyphenyl)-2-(naphthalen-2-yloxy)acetamideAntitumorContains naphthalene moiety
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamideAntimicrobial & AntitumorBenzothiazole moiety enhances activity
N-(4-(2,4-dibromophenoxy)phenyl)acetamideModerate antimicrobialLacks sulfamoyl group

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting potent activity.

Case Study 2: Antitumor Effects
In another study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to increased apoptosis as evidenced by flow cytometry assays.

Properties

Molecular Formula

C22H20Br2N2O5S

Molecular Weight

584.3 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H20Br2N2O5S/c1-2-30-18-8-4-17(5-9-18)26-32(28,29)19-10-6-16(7-11-19)25-22(27)14-31-21-12-3-15(23)13-20(21)24/h3-13,26H,2,14H2,1H3,(H,25,27)

InChI Key

AOELGUUMUGNRAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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